

# Application Notes and Protocols: Thiazole Orange Staining

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## Compound of Interest

Compound Name: Flazo Orange

Cat. No.: B1582942

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Disclaimer: The user's request specified "**Flazo Orange**." However, extensive searches for "**Flazo Orange**" did not yield specific biological staining protocols. "**Flazo Orange**" is identified chemically as 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol, a multifunctional dye with limited documentation in cellular imaging.[1] In contrast, Thiazole Orange (TO) is a well-characterized and widely used fluorescent dye for staining nucleic acids in a variety of applications. It is possible that "**Flazo Orange**" is a lesser-known trade name or a related compound. Therefore, these application notes and protocols are based on the extensive information available for Thiazole Orange, a common orange-fluorescent nucleic acid stain.

## Introduction to Thiazole Orange

Thiazole Orange (TO) is an asymmetrical cyanine dye that exhibits a remarkable 'turn-on' fluorescence mechanism.[2] In solution, the dye has a very low quantum yield and is essentially non-fluorescent.[3][4] This is due to the free rotation around the methine bridge connecting its benzothiazole and quinoline heterocyclic rings, which leads to non-radiative decay of the excited state.[2] Upon binding to nucleic acids (DNA and RNA) through intercalation, this intramolecular rotation is restricted, forcing the molecule into a planar conformation and resulting in a dramatic increase in fluorescence quantum yield by up to 3,000-fold.[2][3] This property makes Thiazole Orange an excellent stain for visualizing nucleic acids with a high signal-to-noise ratio in various applications, including fluorescence microscopy, flow cytometry, and gel electrophoresis.[2][5][6]

Key Features:

- **Fluorogenic Nature:** Minimal fluorescence in solution and intense fluorescence upon binding to nucleic acids.
- **Cell Permeability:** Thiazole Orange can cross the membranes of living cells.[\[7\]](#)[\[8\]](#)
- **Broad Applicability:** Useful for staining live and fixed cells, as well as for detecting DNA in gels.[\[9\]](#)
- **Spectral Properties:** Excitable by UV and blue light, making it compatible with standard fluorescence microscopy and flow cytometry setups.[\[7\]](#)[\[10\]](#)[\[11\]](#)

## Quantitative Data

The following table summarizes the key quantitative properties of Thiazole Orange.

Property	Value	Reference(s)
Excitation Maximum (with DNA)	~510-514 nm	<a href="#">[7]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Emission Maximum (with DNA)	~527-533 nm	<a href="#">[7]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Quantum Yield (in solution)	~0.0002	<a href="#">[4]</a>
Quantum Yield (bound to dsDNA)	0.1 - 0.4	<a href="#">[3]</a> <a href="#">[14]</a> <a href="#">[15]</a>
Molar Mass	476.61 g/mol	<a href="#">[13]</a>

## Experimental Protocols

### Protocol 1: Live Cell Staining for Fluorescence Microscopy

This protocol describes the staining of nucleic acids in living eukaryotic cells.

Materials:

- Thiazole Orange stock solution (e.g., 1-10 mM in DMSO)

- Live cells cultured on glass-bottom dishes or coverslips
- Phosphate-Buffered Saline (PBS) or other suitable imaging buffer
- Cell culture medium

#### Procedure:

- **Prepare Staining Solution:** Dilute the Thiazole Orange stock solution to a final working concentration of 0.1-1.0  $\mu\text{M}$  in pre-warmed cell culture medium or imaging buffer. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
- **Cell Preparation:** Remove the culture medium from the cells.
- **Staining:** Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- **Washing (Optional):** For improved signal-to-noise, you can remove the staining solution and wash the cells once with pre-warmed imaging buffer. However, Thiazole Orange is often used in no-wash protocols.<sup>[9]</sup>
- **Imaging:** Image the cells using a fluorescence microscope equipped with a suitable filter set for Thiazole Orange (e.g., a standard FITC or GFP filter set). In live mammalian cells, the stain may initially accumulate in mitochondria before redistributing to the nucleus and cytoplasm.<sup>[9]</sup>

## Protocol 2: Fixed Cell Staining

This protocol is for staining nucleic acids in cells that have been chemically fixed.

#### Materials:

- Thiazole Orange stock solution (e.g., 1-10 mM in DMSO)
- Cells cultured on coverslips or slides
- 4% Paraformaldehyde (PFA) in PBS

- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- PBS

Procedure:

- Fixation: Wash the cells once with PBS, then add 4% PFA and incubate for 10-15 minutes at room temperature.
- Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Add the permeabilization buffer and incubate for 10 minutes at room temperature. This step is crucial for allowing the dye to access intracellular nucleic acids efficiently.
- Washing: Remove the permeabilization buffer and wash the cells twice with PBS.
- Staining: Prepare a 0.5-2.0  $\mu$ M working solution of Thiazole Orange in PBS. Add the staining solution to the fixed and permeabilized cells and incubate for 15-30 minutes at room temperature, protected from light.
- Washing: Wash the cells two to three times with PBS to remove unbound dye.
- Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope. In fixed yeast cells, the staining is typically diffuse throughout the cell.[\[16\]](#)

## Protocol 3: DNA Gel Electrophoresis Staining

This protocol provides a safer alternative to ethidium bromide for visualizing DNA in agarose gels.[\[10\]](#)[\[11\]](#)[\[17\]](#)

Materials:

- Thiazole Orange stock solution (e.g., 10,000x in DMSO, which is approximately 13 mg/mL)  
[\[17\]](#)[\[18\]](#)
- Agarose

- Electrophoresis buffer (TAE or TBE)
- DNA samples with loading dye

Procedure:

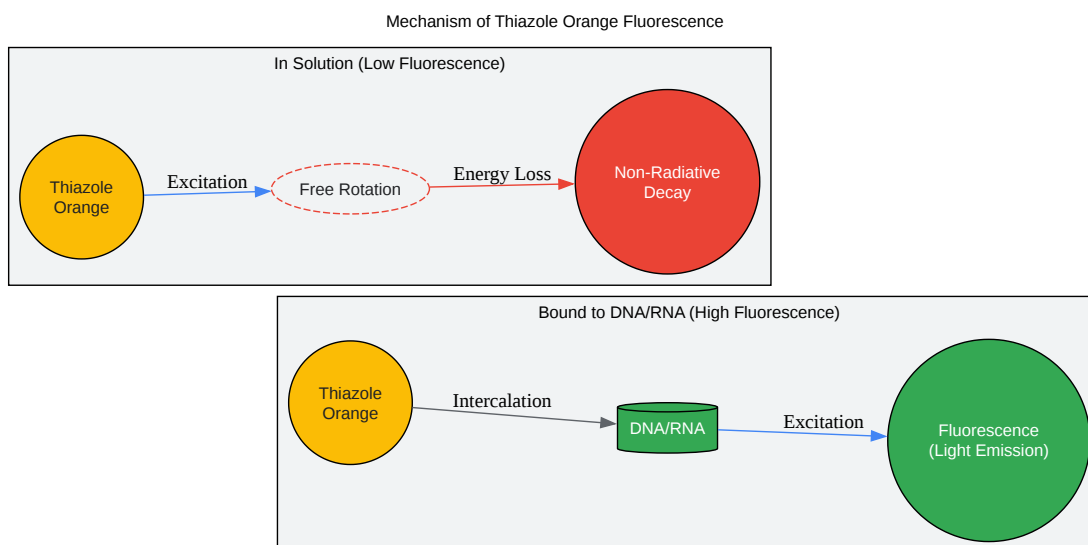
- Gel Preparation (Pre-staining):
  - Prepare the desired concentration of agarose in electrophoresis buffer (e.g., 1% w/v).
  - Heat the mixture in a microwave until the agarose is completely dissolved.
  - Allow the solution to cool slightly (to about 60-70°C).
  - Add Thiazole Orange from the stock solution to a final concentration of 1.3 µg/mL.[\[8\]](#)[\[10\]](#)[\[17\]](#) Mix gently.
  - Pour the gel into a casting tray with combs and allow it to solidify.
- Electrophoresis:
  - Place the solidified gel in the electrophoresis tank and cover it with running buffer.
  - Load the DNA samples into the wells.
  - Run the gel at an appropriate voltage until the desired separation is achieved.
- Visualization:
  - Carefully remove the gel from the tank.
  - Visualize the DNA bands using a UV transilluminator or a blue-light transilluminator (~470 nm).[\[10\]](#)[\[11\]](#) An amber or orange filter is recommended when using a blue-light source to enhance the visualization of the fluorescent bands.[\[10\]](#)

Post-staining (Alternative): If you prefer not to add the dye to the molten agarose, you can run an unstained gel and then submerge it in a solution of 1.3 µg/mL Thiazole Orange in electrophoresis buffer for about 20 minutes with gentle agitation.[\[10\]](#)[\[17\]](#)

## Safety and Handling

Thiazole Orange is considered less hazardous than ethidium bromide, but it is still a chemical that binds to nucleic acids and should be handled with care.<sup>[11]</sup> Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.<sup>[19][20]</sup> Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.<sup>[19][21][22]</sup>

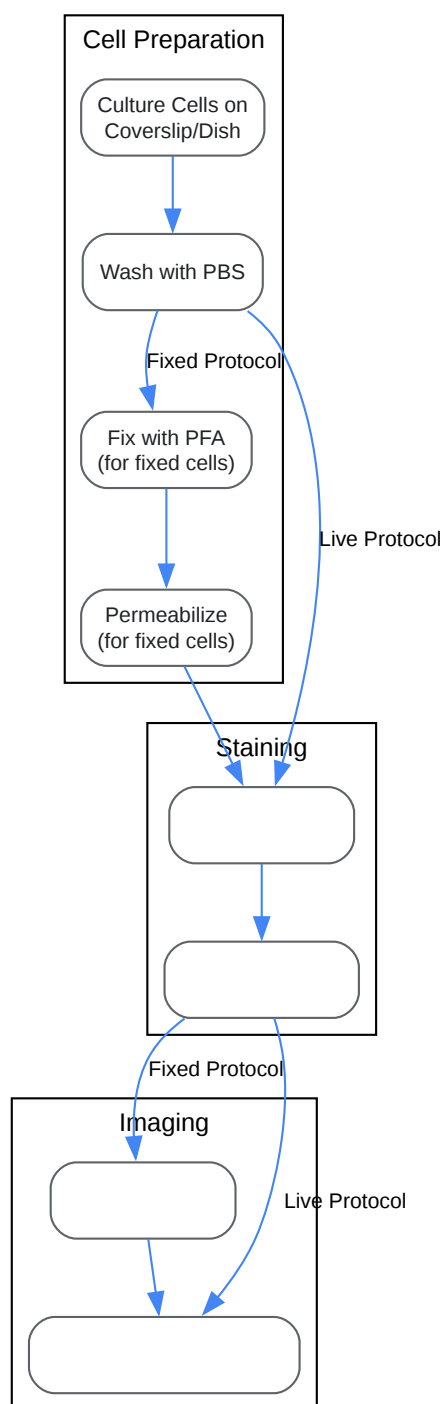
## Diagrams



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Caption: "Turn-on" fluorescence mechanism of Thiazole Orange.

#### General Workflow for Cell Staining and Imaging



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Caption: Experimental workflow for fluorescent staining of cells.

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